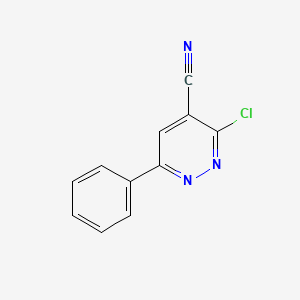

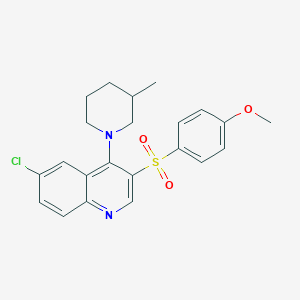

N1-(2-chlorobenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

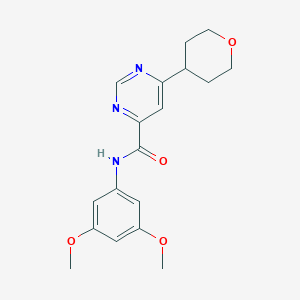

“N1-(2-chlorobenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide” is a complex organic compound. It contains a benzyl group substituted with a chlorine atom, a piperazine ring substituted with a methyl group, and an oxalamide group. Compounds with similar structures have been used in various applications such as pharmaceuticals, organic materials, and bioactive molecules .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present and their respective chemical properties. For instance, the chlorine atom on the benzyl group might be susceptible to nucleophilic substitution reactions. The oxalamide group could participate in hydrolysis reactions under certain conditions .Scientific Research Applications

Arylsulfonamidothiazoles as Potential Antidiabetic Drugs

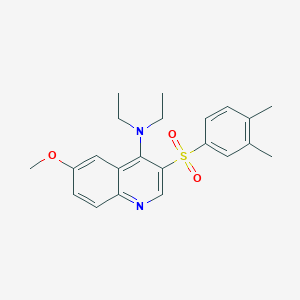

A study by Barf et al. (2002) in the Journal of Medicinal Chemistry discusses novel antidiabetic arylsulfonamidothiazoles, exhibiting action through selective inhibition of the 11beta-hydroxysteroid dehydrogenase type 1 enzyme. This enzyme plays a role in attenuating hepatic gluconeogenesis, highlighting a potential application in type 2 diabetes treatment. The study specifically mentions a diethylamide derivative closely related to N1-(2-chlorobenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide (Barf et al., 2002).

Novel Synthetic Approaches in Chemistry

Mamedov et al. (2016) in RSC Advances describe a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which are structurally related to the chemical . This demonstrates the compound's relevance in innovative chemical synthesis methods (Mamedov et al., 2016).

Development of CB2 Neutral Antagonists

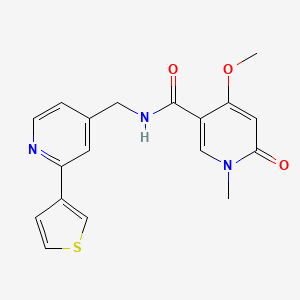

A 2018 study in the European Journal of Medicinal Chemistry by Tuo et al. discusses the development of novel oxazolo[5,4-d]pyrimidines as CB2 neutral antagonists. These compounds, including variants of this compound, show potential in treating conditions mediated by CB2 cannabinoid receptors (Tuo et al., 2018).

Copper-Catalyzed Coupling Reactions in Organic Synthesis

In 2017, De et al. published a study in Organic Letters on the use of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as a catalyst system for Goldberg amidation. This highlights the relevance of this compound in facilitating complex organic synthesis reactions (De et al., 2017).

Future Directions

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N'-(4-methylpiperazin-1-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN4O2/c1-18-6-8-19(9-7-18)17-14(21)13(20)16-10-11-4-2-3-5-12(11)15/h2-5H,6-10H2,1H3,(H,16,20)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDJIAJQUKCZIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)C(=O)NCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-(5-(3-(phenylsulfonyl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2733740.png)

![2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2733744.png)

![1,3,2-Dioxaborolane, 2-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2733753.png)

![3-Cyclopropyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2733755.png)

![(4-benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2733757.png)

![Cyclohex-3-en-1-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2733758.png)